(2E)-3-(3-bromo-4-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(3-bromo-4-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond conjugated with an amide group This particular compound features a bromo and methoxy substituent on the phenyl ring, as well as a nitro group on another phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(3-bromo-4-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-methoxybenzaldehyde and 4-nitroaniline.
Formation of the Enamine: The aldehyde undergoes a condensation reaction with 4-nitroaniline in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the enamine intermediate.
Amidation: The enamine intermediate is then subjected to an amidation reaction with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to further oxidation products.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The bromo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2E)-3-(3-bromo-4-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-(3-bromo-4-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of functional groups like the nitro and bromo groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
(2E)-3-(4-bromo-3-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide: Similar structure with different positions of the bromo and methoxy groups.
(2E)-3-(3-chloro-4-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide: Chlorine substituent instead of bromine.
(2E)-3-(3-bromo-4-methoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide: Different position of the nitro group.
Uniqueness: The unique combination of bromo, methoxy, and nitro groups in (2E)-3-(3-bromo-4-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide contributes to its distinct chemical properties and potential applications. The specific arrangement of these functional groups can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
(E)-3-(3-bromo-4-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O4/c1-23-15-8-2-11(10-14(15)17)3-9-16(20)18-12-4-6-13(7-5-12)19(21)22/h2-10H,1H3,(H,18,20)/b9-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCSGBYZBQGRGM-YCRREMRBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.